4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with chlorine, methyl, and pyridinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The nitro groups are then reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The final step involves the substitution of the amine group with a pyridinyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas and palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions on the benzene ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Ammonia, amines.
Catalysts: Palladium, aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Shares structural similarities but differs in its functional groups and biological activities.
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Another compound with a similar core structure but different substituents and applications.
Uniqueness
4,5-dichloro-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific combination of chlorine, methyl, and pyridinyl groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C13H12Cl2N2O2S |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
4,5-dichloro-2-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-3-4-16-13(5-8)17-20(18,19)12-7-11(15)10(14)6-9(12)2/h3-7H,1-2H3,(H,16,17) |
InChI Key |
PSPDVWBAOBYODN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Origin of Product |
United States |
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